

In-Depth Technical Guide: ZSA-215, a Potent Oral STING Agonist

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Compound of Interest

Compound Name: ZSA-215

Cat. No.: B15613142

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSA-215 is a novel, potent, and orally bioavailable small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Developed through a strategy of intramolecular hydrogen bond ring mimicking, **ZSA-215** has demonstrated significant potential in cancer immunotherapy by activating the innate immune system to recognize and eliminate tumor cells. [1] Preclinical studies have shown that **ZSA-215** can induce complete tumor regression and long-term survival in murine cancer models, highlighting its promise as a next-generation immuno-oncology agent.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, mechanism of action, and experimental data related to **ZSA-215**.

Chemical Structure and Physicochemical Properties

ZSA-215 is chemically defined as 3-(3-fluoro-5,6-dimethoxybenzo[b]thiophene-2-carboxamido)propanoic acid. Its structure is characterized by a benzothiophene core, a feature that has been explored in the development of various biologically active compounds.

Property	Value	Reference
IUPAC Name	3-(3-fluoro-5,6-dimethoxybenzo[b]thiophene-2-carboxamido)propanoic acid	
Molecular Formula	C ₁₄ H ₁₄ FNO ₅ S	
Molecular Weight	327.33 g/mol	
Appearance	Solid	[2]
Solubility	10 mM in DMSO	[2]
SMILES	<chem>COC1=C(C=C2C(=C1)SC(=C2F)C(=O)NCCC(=O)O)OC</chem>	
InChI Key	N/A	

Biological Properties and In Vitro Activity

ZSA-215 is a potent activator of the STING signaling pathway. Its efficacy has been demonstrated in various in vitro assays, showing robust induction of downstream signaling cascades.

Assay	Cell Line	Parameter	Value	Reference
STING Activation	THP1-Blue ISG	EC ₅₀	3.3 μM	[2]
STING Variant Activity	THP1	EC ₅₀ (STING ^{R232})	9.0 μM	[2]
STING Variant Activity	THP1	EC ₅₀ (mSTING)	9.3 μM	[2]
IFN-β Induction	THP1	Concentration Range	6-13 μM (24h)	[2]
STING/IRF3 Phosphorylation	THP1-Blue ISG	Concentration Range	13-50 μM (3h)	[2]

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have demonstrated that **ZSA-215** possesses favorable oral bioavailability, a critical attribute for its development as a clinical candidate.

Parameter	Value	Species	Reference
AUC (Area Under the Curve)	23835.0 h-ng/mL	Mouse	[1]
Oral Bioavailability (F)	58%	Mouse	[1]

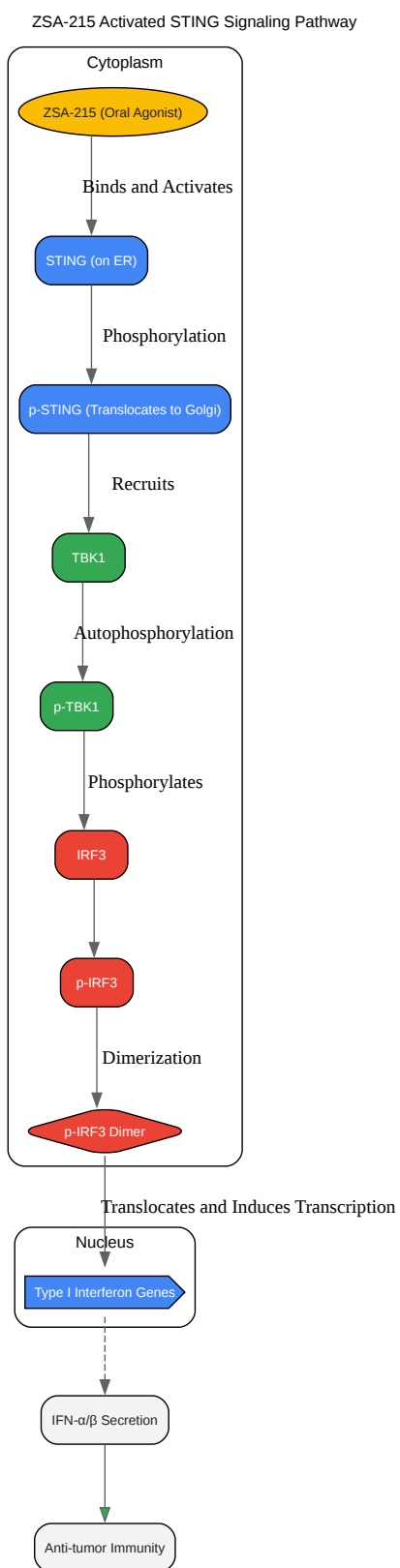
In Vivo Efficacy

Oral administration of **ZSA-215** has shown remarkable anti-tumor efficacy in a syngeneic mouse colon cancer model.

Animal Model	Treatment	Key Findings	Reference
MC38 Colon Cancer Model	60 mg/kg, p.o., every 3 days	Dramatically suppressed tumor growth, achieved complete tumor regression, and long-term survival.	[1] [2]

Mechanism of Action: STING Pathway Activation

ZSA-215 exerts its anti-tumor effects by activating the cGAS-STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA. Upon activation, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN- α/β) and other pro-inflammatory cytokines. This cytokine milieu promotes the recruitment and activation of various immune cells, including dendritic cells and cytotoxic T lymphocytes, leading to a robust anti-tumor immune response.



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Caption: ZSA-215 activates the STING signaling cascade.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental procedures used in the evaluation of **ZSA-215**.

General Synthesis of ZSA-215

The synthesis of **ZSA-215** involves a multi-step process starting from commercially available reagents. A key step is the formation of the benzothiophene core, followed by functionalization and coupling with the amino acid moiety. While the exact, detailed protocol is proprietary, the general approach involves standard organic synthesis techniques such as acylation and coupling reactions.

In Vitro STING Activation Assay (THP1-Blue™ ISG Cells)

This assay is used to quantify the activation of the IRF pathway downstream of STING. THP1-Blue™ ISG cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.

- **Cell Culture:** THP1-Blue™ ISG cells are maintained in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, and 100 µg/mL Zeocin™.
- **Assay Procedure:**
 - Cells are seeded into a 96-well plate at a density of approximately 180,000 cells/well.
 - **ZSA-215** is serially diluted in DMSO and then added to the cells at various concentrations.
 - The plate is incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.
- **Detection:**
 - A sample of the cell culture supernatant is transferred to a new 96-well plate.
 - QUANTI-Blue™ Solution, a SEAP detection reagent, is added to each well.

- The plate is incubated at 37°C for 1-3 hours.
- The absorbance is read at 620-655 nm using a spectrophotometer.
- The EC₅₀ value is calculated from the dose-response curve.

Western Blot for Phosphorylated STING and IRF3

This method is used to detect the phosphorylation of key proteins in the STING pathway, confirming its activation by **ZSA-215**.

- Cell Lysis:
 - THP-1 cells are treated with **ZSA-215** for a specified time.
 - Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
 - The lysate is centrifuged, and the supernatant containing the protein is collected.
- Protein Quantification: The protein concentration is determined using a BCA protein assay.
- SDS-PAGE and Transfer:
 - Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
 - The separated proteins are transferred to a PVDF membrane.
- Immunoblotting:
 - The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated STING (p-STING) and phosphorylated IRF3 (p-IRF3).
 - The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

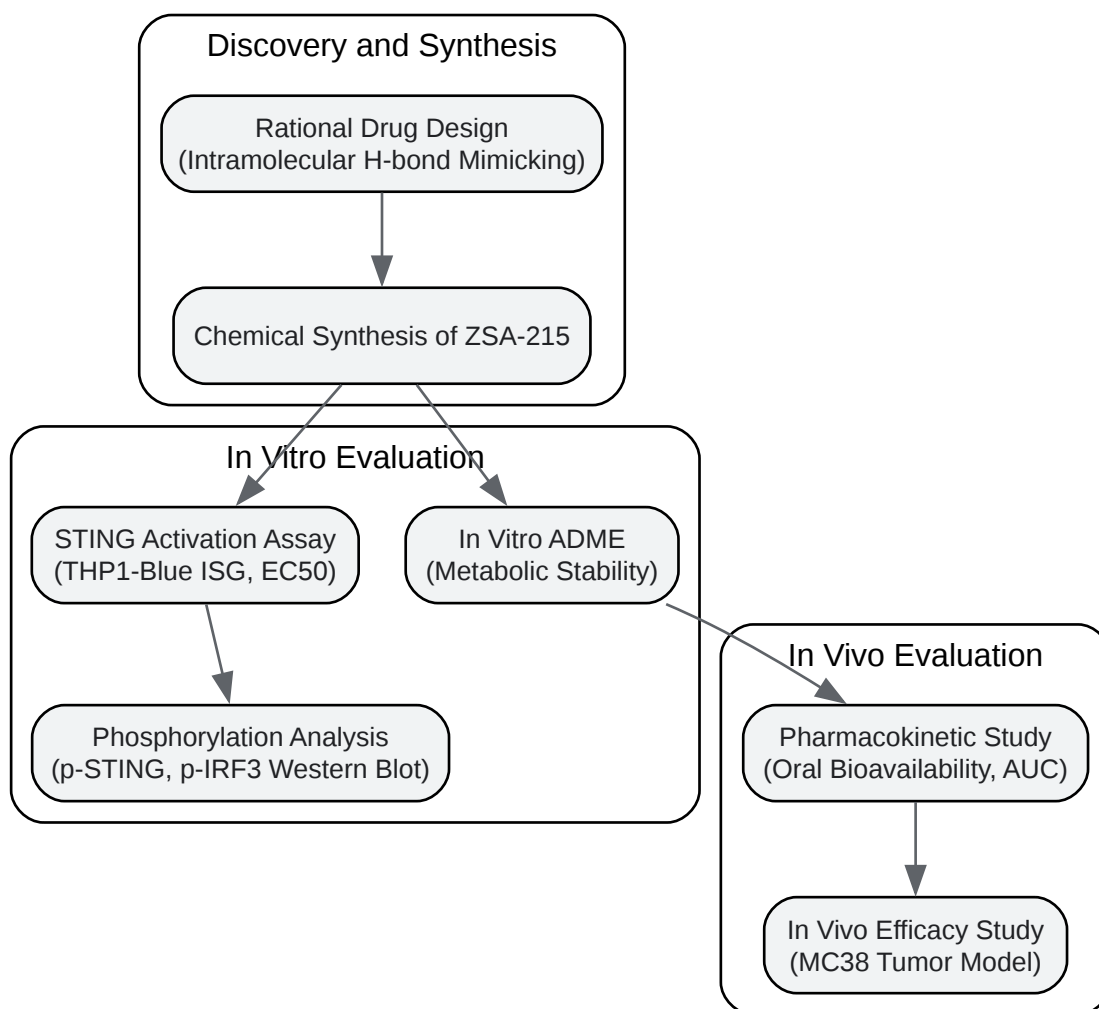
In Vivo Efficacy Study in MC38 Tumor Model

This study evaluates the anti-tumor activity of orally administered **ZSA-215** in a syngeneic mouse model.

- Animal Model: Female C57BL/6 mice are used.
- Tumor Implantation: MC38 colon adenocarcinoma cells are injected subcutaneously into the flank of the mice.
- Treatment:
 - When tumors reach a palpable size, mice are randomized into treatment and control groups.
 - **ZSA-215** is formulated for oral gavage and administered at a dose of 60 mg/kg every three days.
 - The control group receives the vehicle.
- Monitoring: Tumor volume and body weight are measured regularly.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at the end of the study period. Tumor growth inhibition is calculated, and survival is monitored.

Experimental and Logical Workflow

The development and evaluation of **ZSA-215** followed a logical progression from chemical design and synthesis to in vitro and in vivo testing.



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Caption: The developmental workflow of **ZSA-215**.

Conclusion

ZSA-215 is a highly promising oral STING agonist with a well-defined chemical structure and potent biological activity. Its ability to activate the STING pathway, leading to robust anti-tumor immunity, combined with its favorable pharmacokinetic profile, positions it as a strong candidate for further development in cancer immunotherapy. The detailed experimental data and protocols provided in this guide serve as a valuable resource for researchers and drug developers in the field of immuno-oncology.

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References

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